N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-16-8-10-18(11-9-16)29(27,28)21-14-25(20-7-3-2-6-19(20)21)15-22(26)24-17-5-4-12-23-13-17/h2-14H,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUXSNAKJPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring, an indole moiety, and a tosyl group, which contribute to its diverse biological interactions. Its molecular formula is with a molecular weight of 419.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, leading to its exploration in different therapeutic areas.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiallergic Activity : Compounds structurally similar to this compound have shown significant inhibition of histamine release from mast cells and cytokine production from T-helper cells. This suggests a potential role in treating allergic conditions and inflammation .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating that further investigation into its anticancer properties is warranted .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiallergic | Inhibition of histamine release | |
| Cytotoxic | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study 1: Antiallergic Effects
In a study evaluating the antiallergic effects of related compounds, researchers found that derivatives similar to this compound significantly inhibited histamine release from mast cells. This suggests that the compound could be effective in managing allergic reactions and inflammatory responses.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of related acetamides on cancer cell lines. The study reported IC50 values indicating potent inhibitory effects on cell proliferation, particularly in MDA-MB-231 and A549 cells, highlighting the potential for development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Acetamide Scaffolds
Table 1: Key Structural and Physical Properties
Key Observations :
- Tosyl vs.
- Pyridine Linkage : The pyridin-3-ylmethyl group in the target compound differs from the pyridin-3-ylethyl chain in , altering conformational flexibility.
- Biological Activity: FGIN-1-27 () exhibits nanomolar affinity for the translocator protein (TSPO, Ki = 3.25 nM), suggesting that N,N-dihexyl substitution on acetamide enhances hydrophobic interactions. The target compound lacks analogous activity data.
Key Observations :
- Synthetic Complexity : The target compound’s tosyl group likely requires sulfonylation steps, whereas FGIN-1-27 () involves N,N-dialkylation.
- Spectroscopic Signatures : The absence of IR/NMR data for the target compound contrasts with detailed reports for analogues like and , which confirm structural integrity via carbonyl (1689 cm⁻¹) and aromatic proton signals.
Key Observations :
- Activity Gaps : The target compound’s biological profile remains uncharacterized in the provided evidence, whereas FGIN-1-27 () and AGN-PC-00A3VH () show potent TSPO modulation, critical in neurodegenerative disease research.
- Structural Clues : The pyridin-3-ylmethyl group in the target compound may mimic pyridine-containing kinase inhibitors, but further assays are needed to validate this hypothesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
